molecular formula C23H29ClO3 B10984341 4-butyl-6-chloro-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2H-chromen-2-one

4-butyl-6-chloro-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2H-chromen-2-one

Cat. No.: B10984341
M. Wt: 388.9 g/mol
InChI Key: LMMDMTHBNHEAMS-GZTJUZNOSA-N
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Description

4-BUTYL-6-CHLORO-7-{[(2E)-3,7-DIMETHYL-2,6-OCTADIENYL]OXY}-2H-CHROMEN-2-ONE is a synthetic compound belonging to the class of chromen-2-one derivatives. Chromen-2-one, also known as coumarin, is a naturally occurring compound found in many plants. The specific structure of this compound includes a butyl group, a chlorine atom, and a prenyloxy group attached to the chromen-2-one core, making it a unique derivative with potential biological and chemical applications.

Preparation Methods

The synthesis of 4-BUTYL-6-CHLORO-7-{[(2E)-3,7-DIMETHYL-2,6-OCTADIENYL]OXY}-2H-CHROMEN-2-ONE can be achieved through several synthetic routes. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with the appropriate acyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

4-BUTYL-6-CHLORO-7-{[(2E)-3,7-DIMETHYL-2,6-OCTADIENYL]OXY}-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

    Hydrolysis: The prenyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and chromen-2-one derivative.

Scientific Research Applications

4-BUTYL-6-CHLORO-7-{[(2E)-3,7-DIMETHYL-2,6-OCTADIENYL]OXY}-2H-CHROMEN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BUTYL-6-CHLORO-7-{[(2E)-3,7-DIMETHYL-2,6-OCTADIENYL]OXY}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial activity . Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and pathways.

Comparison with Similar Compounds

4-BUTYL-6-CHLORO-7-{[(2E)-3,7-DIMETHYL-2,6-OCTADIENYL]OXY}-2H-CHROMEN-2-ONE can be compared with other chromen-2-one derivatives, such as:

    7-Hydroxy-2H-chromen-2-one: A simpler derivative with hydroxyl substitution, known for its anticoagulant and antioxidant properties.

    4-Methyl-2H-chromen-2-one: A methyl-substituted derivative with antimicrobial and anti-inflammatory activities.

    6-Chloro-2H-chromen-2-one: A chlorine-substituted derivative with potential anticancer and antiviral effects.

The uniqueness of 4-BUTYL-6-CHLORO-7-{[(2E)-3,7-DIMETHYL-2,6-OCTADIENYL]OXY}-2H-CHROMEN-2-ONE lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H29ClO3

Molecular Weight

388.9 g/mol

IUPAC Name

4-butyl-6-chloro-7-[(2E)-3,7-dimethylocta-2,6-dienoxy]chromen-2-one

InChI

InChI=1S/C23H29ClO3/c1-5-6-10-18-13-23(25)27-21-15-22(20(24)14-19(18)21)26-12-11-17(4)9-7-8-16(2)3/h8,11,13-15H,5-7,9-10,12H2,1-4H3/b17-11+

InChI Key

LMMDMTHBNHEAMS-GZTJUZNOSA-N

Isomeric SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC=C(C)CCC=C(C)C

Origin of Product

United States

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